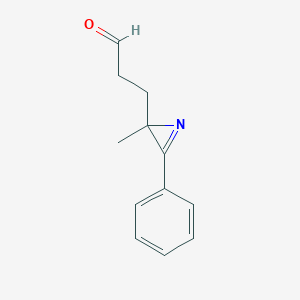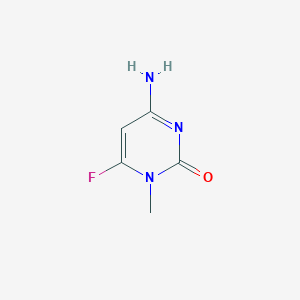
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of amino, fluoro, and methyl groups in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Using fluorinated pyrimidine derivatives as starting materials.
Amination reactions: Introducing the amino group through reactions with amines or ammonia.
Methylation reactions: Adding the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and fluoro groups can influence binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chloro-1-methylpyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
4-amino-6-fluoro-1-ethylpyrimidin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of amino, fluoro, and methyl groups in 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.
Properties
Molecular Formula |
C5H6FN3O |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
4-amino-6-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-3(6)2-4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) |
InChI Key |
HLKDBQDBYSEZNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=NC1=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


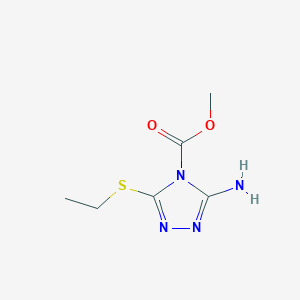
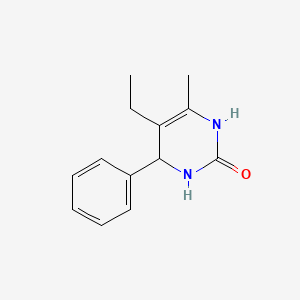


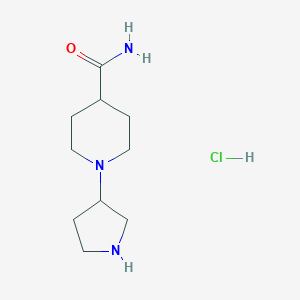
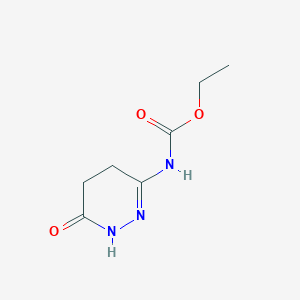


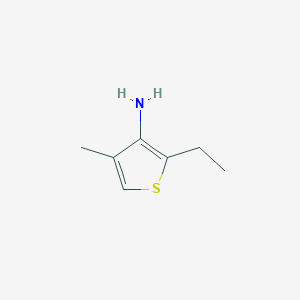

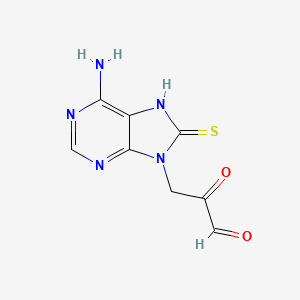
![methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate](/img/structure/B13107592.png)
